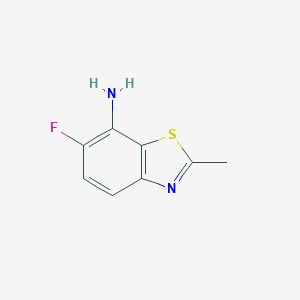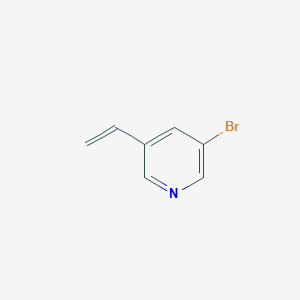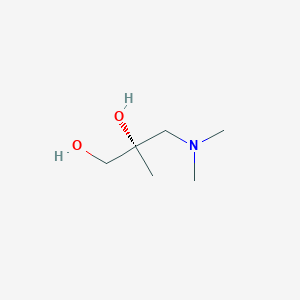
Asoprisnil ecamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Asoprisnil ecamate is a synthetic compound that has been developed as a potential treatment for endometriosis, a condition that affects women of reproductive age. The compound belongs to a class of drugs known as selective progesterone receptor modulators (SPRMs), which have been shown to have a range of therapeutic applications. In
Mecanismo De Acción
Asoprisnil ecamate works by selectively binding to the progesterone receptor in the body. This binding inhibits the action of progesterone, a hormone that is involved in the growth and maintenance of the endometrial tissue. By blocking the action of progesterone, this compound reduces the growth of endometrial tissue and alleviates symptoms associated with endometriosis.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In addition to reducing the growth of endometrial tissue, it has been shown to reduce the size of uterine fibroids, which are noncancerous growths in the uterus. It has also been shown to reduce the thickness of the endometrial lining, which can be beneficial for women with heavy menstrual bleeding.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Asoprisnil ecamate has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily produced in large quantities and its purity can be controlled. It also has a well-defined mechanism of action, which makes it a useful tool for studying the progesterone receptor. However, there are also limitations to its use in lab experiments. This compound is a relatively new compound, and its long-term effects are not yet fully understood. Additionally, its use is limited to in vitro and animal studies, as it has not yet been approved for use in humans.
Direcciones Futuras
There are several future directions for research on asoprisnil ecamate. One area of research could focus on its potential use as a treatment for other conditions that are influenced by the progesterone receptor, such as breast cancer and uterine cancer. Another area of research could focus on developing new this compound that are more selective and have fewer side effects than this compound. Finally, research could focus on understanding the long-term effects of this compound on the body, particularly in terms of its effects on fertility and pregnancy.
Métodos De Síntesis
Asoprisnil ecamate is synthesized through a multistep process that involves the reaction of several starting materials. The first step involves the reaction of 4-chlorobenzyl alcohol with 2,6-dimethylpyridine to form 4-chlorobenzyl-2,6-dimethylpyridine. This intermediate is then reacted with 4,4-difluorobenzophenone in the presence of a base to form the desired product, this compound.
Aplicaciones Científicas De Investigación
Asoprisnil ecamate has been the subject of extensive scientific research due to its potential therapeutic applications. One area of research has focused on its use as a treatment for endometriosis, a condition in which the tissue that normally lines the inside of the uterus grows outside of it, causing pain and infertility. This compound has been shown to reduce the growth of endometrial tissue and alleviate symptoms associated with endometriosis.
Propiedades
| 163883-88-3 | |
Fórmula molecular |
C31H40N2O5 |
Peso molecular |
520.7 g/mol |
Nombre IUPAC |
[(E)-[4-[(8S,11R,13S,14S,17S)-17-methoxy-17-(methoxymethyl)-13-methyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-11-yl]phenyl]methylideneamino] N-ethylcarbamate |
InChI |
InChI=1S/C31H40N2O5/c1-5-32-29(35)38-33-18-20-6-8-21(9-7-20)26-17-30(2)27(14-15-31(30,37-4)19-36-3)25-12-10-22-16-23(34)11-13-24(22)28(25)26/h6-9,16,18,25-27H,5,10-15,17,19H2,1-4H3,(H,32,35)/b33-18+/t25-,26+,27-,30-,31+/m0/s1 |
Clave InChI |
XMCOWVOJIVSMEO-RCCUTSCYSA-N |
SMILES isomérico |
CCNC(=O)O/N=C/C1=CC=C(C=C1)[C@H]2C[C@]3([C@@H](CC[C@]3(COC)OC)[C@H]4C2=C5CCC(=O)C=C5CC4)C |
SMILES |
CCNC(=O)ON=CC1=CC=C(C=C1)C2CC3(C(CCC3(COC)OC)C4C2=C5CCC(=O)C=C5CC4)C |
SMILES canónico |
CCNC(=O)ON=CC1=CC=C(C=C1)C2CC3(C(CCC3(COC)OC)C4C2=C5CCC(=O)C=C5CC4)C |
| 222732-94-7 | |
Sinónimos |
asoprisnil ecamate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



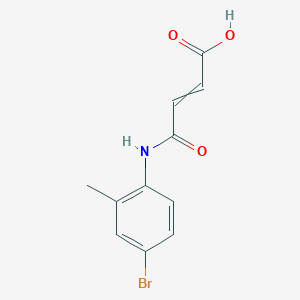
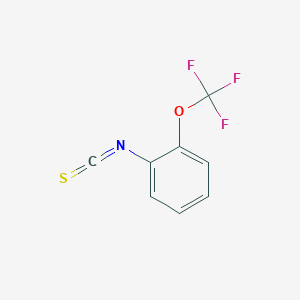
![(3S)-3-ethynyl-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B63485.png)
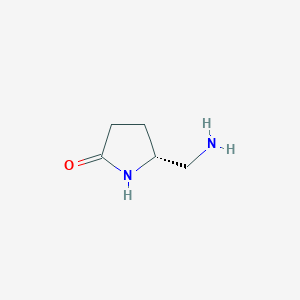


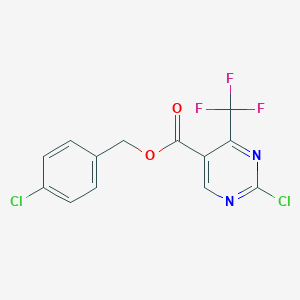
![1-Oxo-2,3-dihydropyrrolo[1,2-a]benzimidazole-3-carbonitrile](/img/structure/B63499.png)
